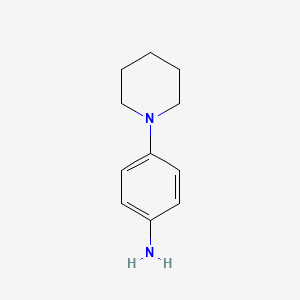
4-Piperidinoaniline
概要
説明
4-Piperidinoaniline is a compound with the molecular formula C11H16N2 . It has an average mass of 176.258 Da and a monoisotopic mass of 176.131348 Da . It is also known by other names such as 4-(1-Piperidino)aniline, 4-(1-Piperidinyl)aniline, and 4-(Piperidin-1-yl)aniline .
Synthesis Analysis
The synthesis of 4-Piperidinoaniline and its derivatives is a topic of interest in the field of organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 4-Piperidinoaniline consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Physical And Chemical Properties Analysis
4-Piperidinoaniline has several physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 345.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.9±3.0 kJ/mol and a flash point of 140.3±18.3 °C . The index of refraction is 1.590, and the molar refractivity is 55.3±0.3 cm3 .
科学的研究の応用
Gastric Antisecretory Agents : Research has shown that derivatives of 4-piperidinoaniline, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, have potential applications as nonanticholinergic gastric antisecretory drugs, beneficial in treating peptic ulcer disease (Scott et al., 1983).
Pharmaceutical Building Blocks : Secondary piperidines, including derivatives of 4-piperidinoaniline, are considered ideal building blocks for pharmaceuticals due to their presence in commercial drugs. Recent advances involve electrochemical methods for cyanation of these heterocycles, facilitating the synthesis of unnatural amino acids (Lennox et al., 2018).
Antiproliferative Properties : Some analogues of 4-piperidinoaniline have demonstrated significant antiproliferative effects against various human cancer cell lines. This indicates their potential as leads in cancer drug discovery (Harishkumar et al., 2018).
Antimycobacterial Applications : Spiro-piperidin-4-ones, synthesized from 4-piperidinoaniline derivatives, exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates their potential as effective treatments for tuberculosis (Kumar et al., 2008).
- of damaged bases, playing a crucial role in DNA damage studies and sequencing methods (Mattes et al., 1986).
Chemical Cleavage of DNA : Certain amines, including derivatives of 4-piperidinoaniline, are capable of cleaving DNA at abasic sites and UV photoproducts. This has implications in molecular biology and genetics research (McHugh & Knowland, 1995).
- -Piperidinoaniline derivatives have been involved in the unexpected synthesis of complex organic compounds, such as tricyclic chromeno[3,4-c]pyridine derivatives. These compounds have potential applications in organic synthesis and drug development (Ivanov et al., 2014).
Crystal and Molecular Structure Studies : The study of the crystal and molecular structure of 4-piperidinoaniline derivatives, like 4-piperidinecarboxylic acid hydrochloride, contributes to the understanding of molecular interactions and bonding patterns, which is vital in materials science and chemistry (Szafran et al., 2007).
Synthesis of Bioactive Compounds : 4-Piperidinoaniline derivatives are used in the synthesis of various bioactive compounds, such as CCR5 antagonists for HIV-1 treatment. This highlights their role in medicinal chemistry and drug development (Jiang et al., 2004).
Hydrogen Storage Applications : Piperidine derivatives, including those based on 4-piperidinoaniline, are evaluated for their potential as organic hydrogen storage materials for fuel cells, which is crucial for sustainable energy research (Cui et al., 2008).
Safety And Hazards
4-Piperidinoaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
特性
IUPAC Name |
4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOSOIXYPHKEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328722 | |
| Record name | 4-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinoaniline | |
CAS RN |
2359-60-6 | |
| Record name | 4-Piperidinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Aminophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

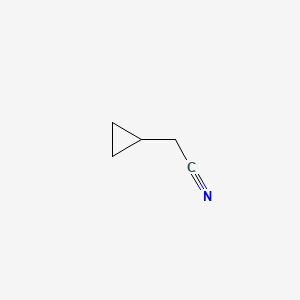
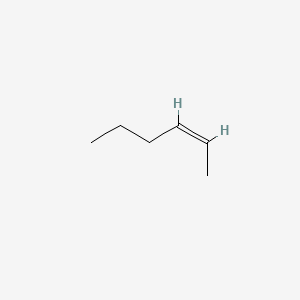
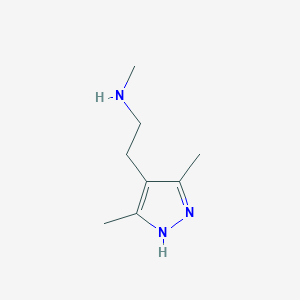
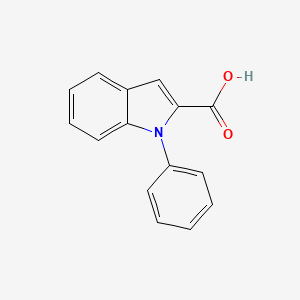
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
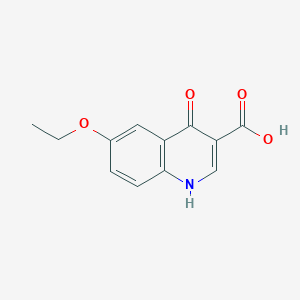
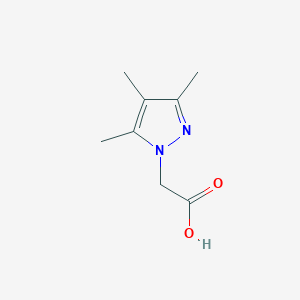
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)


![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
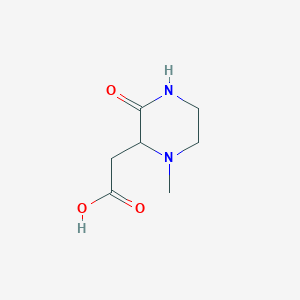
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)